molecular formula C12H26N4O2 B1346009 Dodecanedihydrazide CAS No. 4080-98-2

Dodecanedihydrazide

Cat. No.: B1346009
CAS No.: 4080-98-2
M. Wt: 258.36 g/mol
InChI Key: GRGBENNNGZARRZ-UHFFFAOYSA-N
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Description

Scientific Research Applications

Dodecanedihydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds, which are valuable in drug discovery and material science research.

    Medicine: It is investigated for its potential antioxidant and antitumor activities.

    Industry: It is used in the production of polymers, aerogels, and as a corrosion inhibitor.

Safety and Hazards

Dodecanedihydrazide is classified as harmful if swallowed and can cause skin irritation . It can also cause serious eye irritation and may cause respiratory irritation .

Mechanism of Action

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body The pharmacokinetic properties of a drug can impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action The specific ADME properties of Dodecanedihydrazide and their impact on its bioavailability are not well-documented in the literature

Result of Action

One study suggests that this compound, as a newly-developed organic nucleating agent, has an excellent acceleration effect on the melt-crystallization of poly(l-lactic acid) (plla), a biodegradable polymer . A larger proportion of this compound promoted more powerful crystallization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanedihydrazide can be synthesized through the reaction of dodecanedioic acid with hydrazine hydrate. The reaction typically involves heating dodecanedioic acid with an excess of hydrazine hydrate in an alcohol solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:

C12H22O4+2NH2NH2C12H26N4O2+2H2O\text{C12H22O4} + 2\text{NH2NH2} \rightarrow \text{C12H26N4O2} + 2\text{H2O} C12H22O4+2NH2NH2→C12H26N4O2+2H2O

The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. Additionally, the purification steps may include filtration, distillation, and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dodecanedihydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding dicarboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Dodecanedioic acid.

    Reduction: Dodecanediamine.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Comparison with Similar Compounds

Dodecanedihydrazide can be compared with other dihydrazides, such as:

    Adipic acid dihydrazide: Derived from adipic acid, used as a curing agent for epoxy resins.

    Sebacic acid dihydrazide: Derived from sebacic acid, used in the production of polyurethanes.

    Isophthalic dihydrazide: Derived from isophthalic acid, used in the production of high-performance polymers.

Uniqueness

This compound is unique due to its long aliphatic chain, which imparts specific properties such as flexibility and hydrophobicity. These properties make it suitable for applications in material science and polymer chemistry, where long-chain hydrazides are preferred for their ability to enhance the mechanical properties of materials.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, such as the ability to form stable complexes and its long aliphatic chain, make it valuable in fields ranging from drug delivery to polymer synthesis. Continued research and development in the synthesis, reactions, and applications of this compound will likely uncover even more uses for this intriguing compound.

Properties

IUPAC Name

dodecanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O2/c13-15-11(17)9-7-5-3-1-2-4-6-8-10-12(18)16-14/h1-10,13-14H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGBENNNGZARRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)NN)CCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075397
Record name Dodecanedioic acid, dihydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4080-98-2
Record name Dodecanedioic acid dihydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4080-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanedioic acid, 1,12-dihydrazide
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Record name Dodecanedioic acid, 1,12-dihydrazide
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Record name Dodecanedioic acid, dihydrazide
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Record name Dodecanedioic acid, 1,12-dihydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the evidence suggesting the mechanism of interaction between BADH and PLLA?

A: The research suggests that BADH interacts with PLLA through chemical nucleation. [] Calculations of frontier molecular orbital energies indicate that the interaction between PLLA and BADH is more favorable than the interaction between PLLA chains alone. [] This suggests that BADH can effectively create nucleation sites for PLLA crystallization, leading to a faster crystallization process.

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